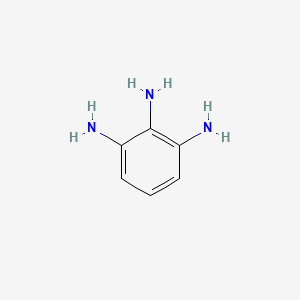
Benzene-1,2,3-triamine
Cat. No. B1222852
:
608-32-2
M. Wt: 123.16 g/mol
InChI Key: RUOKPLVTMFHRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09090596B2
Procedure details


A solution of 3-nitrobenzene-1,2-diamine at 0.05 mol/1 in methanol was passed through an H-Cube reactor on a cartridge of palladium on carbon with a flow rate of 1 ml/min. After one and a half hours, the product was completely hydrogenated. The solvent was concentrated. 450.7 g of benzene-1,2,3-triamine were obtained in the form of a green oil. Yield>100%.



Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[NH2:11])([O-])=O>CO.[Pd]>[C:6]1([NH2:10])[CH:7]=[CH:8][CH:9]=[C:4]([NH2:1])[C:5]=1[NH2:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)N)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After one and a half hours
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C(=CC=C1)N)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 450.7 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
